methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate
Description
Methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 1 and a methyl ester-linked sulfanylacetate group at position 2. Its molecular formula is C21H17ClN6O2S, with a molecular weight of 452.9167 g/mol and CAS number 893913-97-8 . Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including antitumor, antiviral, and antimicrobial effects .
Properties
IUPAC Name |
methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-21-12(20)7-22-14-11-6-18-19(13(11)16-8-17-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGVMSRKSRRLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate typically involves multistep reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The pyrazole derivative is further cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Finally, the sulfanylacetate moiety is introduced through a nucleophilic substitution reaction .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and reduce reaction times .
Chemical Reactions Analysis
methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The primary mechanism of action of methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDK2 makes it a potent anticancer agent .
Comparison with Similar Compounds
Methyl Ester vs. Amide Derivatives
- Target Compound : Methyl ester group (COOCH₃) at the sulfanylacetate side chain .
- 2-{[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide (CAS 850718-94-4): Replaces the ester with an amide (CONH-) linked to an isopropylphenyl group.
- 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (ChemSpider ID 18404396) : Features a trifluoromethoxy-phenyl amide, introducing strong electron-withdrawing effects that may alter receptor binding affinity .
Key Insight : Ester-to-amide modifications impact solubility and metabolic pathways. Esters often act as prodrugs, whereas amides resist hydrolysis, prolonging half-life .
Aryl Substituent Variations on the Pyrazolo-Pyrimidine Core
4-Chlorophenyl vs. Other Aryl Groups
- 4-Fluorophenyl Analogues : Compounds like 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide derivatives exhibit reduced steric bulk compared to the 4-chlorophenyl group. Fluorine’s electronegativity may enhance hydrogen bonding with target proteins .
- 4-Methylphenyl Derivatives (Valer et al.) : Methyl groups enhance lipophilicity but lack halogen-mediated hydrophobic interactions, possibly diminishing target affinity .
Key Insight : Halogenated aryl groups (e.g., Cl, F) balance lipophilicity and electronic effects, optimizing pharmacokinetics and target engagement .
Heterocyclic and Complex Side-Chain Modifications
Benzo[d]oxazole and Chromenone Hybrids
- Ethyl 2-(4-(benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate (Compound 2q) : Incorporates a benzo[d]oxazole ring, which may confer π-π stacking interactions with aromatic residues in enzyme active sites .
Key Insight : Hybrid structures expand pharmacological scope by combining pyrazolo-pyrimidine’s scaffold with complementary bioactive motifs .
Physicochemical and Pharmacological Data Comparison
Biological Activity
Methyl 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN3OS
- Molecular Weight : 293.77 g/mol
This compound exhibits its biological activity primarily through the inhibition of specific protein kinases. Pyrazolo[3,4-d]pyrimidine derivatives are known to target eukaryotic protein kinases, which play crucial roles in cell signaling pathways related to cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives:
- In vitro Studies : A derivative similar to this compound exhibited significant inhibitory effects on various cancer cell lines. For instance, an IC50 value of 2.24 µM was observed against A549 lung cancer cells, which is notably lower than that of doxorubicin (IC50 = 9.20 µM) .
| Cell Line | IC50 (µM) | Control (Doxorubicin IC50) |
|---|---|---|
| A549 (Lung Cancer) | 2.24 | 9.20 |
| MCF-7 (Breast) | 1.74 | Not specified |
| HepG2 (Liver) | Not reported | Not specified |
These findings suggest that compounds with a pyrazolo[3,4-d]pyrimidine core may serve as promising candidates for the development of new anticancer therapies.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential antimicrobial activity:
- Bacterial Inhibition : Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit the growth of both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves targeting bacterial protein kinases and disrupting essential cellular processes .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study focused on a similar pyrazolo compound demonstrated its ability to induce apoptosis in cancer cells through flow cytometric analysis . This suggests that such compounds could be developed into novel anticancer agents.
- Antibacterial Properties : Another investigation highlighted the antibacterial effects of pyrazolo derivatives against clinically relevant pathogens. The results indicated that these compounds could be effective in treating infections in cancer patients undergoing chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
